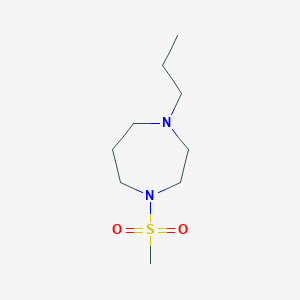![molecular formula C12H18N4O B7527053 N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea, commonly known as EPPU, is a synthetic compound that belongs to the class of pyridyl urea derivatives. It has been extensively studied for its potential use as a pharmacological tool in scientific research due to its unique mechanism of action and biochemical and physiological effects.
作用机制
EPPU acts as a non-competitive antagonist of α4β2 nAChRs, which are pentameric ion channels composed of two α4 and three β2 subunits. It binds to a site on the receptor that is distinct from the acetylcholine binding site and inhibits the flow of ions through the channel, thereby reducing the activity of the receptor. The inhibition of α4β2 nAChRs by EPPU has been shown to modulate various cellular signaling pathways that are involved in the regulation of neuronal and non-neuronal cell functions.
Biochemical and physiological effects:
EPPU has been shown to have a range of biochemical and physiological effects that are dependent on the specific cell type and context in which it is used. In neuronal cells, EPPU has been shown to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward and learning. In non-neuronal cells, EPPU has been shown to inhibit cell proliferation and migration, suggesting a potential role in cancer therapy.
实验室实验的优点和局限性
EPPU has several advantages as a pharmacological tool in scientific research. It is highly selective for α4β2 nAChRs and does not affect other nAChR subtypes or other ion channels. It also has a long half-life in vivo, which allows for sustained inhibition of α4β2 nAChRs. However, EPPU has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the use of EPPU in scientific research. One area of interest is the role of α4β2 nAChRs in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPU may also have potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, the development of more potent and selective α4β2 nAChR antagonists based on the structure of EPPU may lead to the discovery of new pharmacological tools for the study of nAChRs.
合成方法
EPPU can be synthesized through a multi-step process that involves the reaction of 3-pyridyl isocyanate with N-ethylpyrrolidine followed by the addition of a carbonyl group to form the final product. The synthesis of EPPU has been well-established in the scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学研究应用
EPPU has been widely used as a pharmacological tool in scientific research to investigate the role of nicotinic acetylcholine receptors (nAChRs) in various physiological and pathological processes. It has been shown to selectively inhibit the activity of α4β2 nAChRs, which are involved in a range of functions such as learning and memory, addiction, and pain perception. EPPU has also been used to study the role of nAChRs in cancer cell proliferation and migration.
属性
IUPAC Name |
1-ethyl-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-10-6-5-7-14-11(10)16-8-3-4-9-16/h5-7H,2-4,8-9H2,1H3,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZWIQCBZNMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
